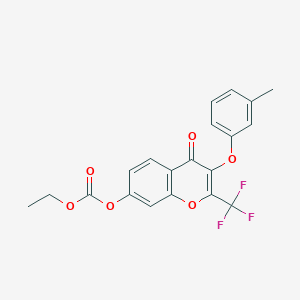
ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This step involves the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions to form the chromen-4-one core.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Etherification: The phenoxy group is introduced through an etherification reaction using a suitable phenol derivative and an alkylating agent.
Carbonate formation: The final step involves the reaction of the chromen-4-one derivative with ethyl chloroformate to form the carbonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or carbonate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, reduction can yield hydroxy derivatives, and substitution can produce various substituted chromen-4-one derivatives.
Scientific Research Applications
Ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interactions with specific biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Ethyl 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can be compared with other similar compounds, such as:
Chromen-4-one derivatives: These compounds share the chromen-4-one core structure but differ in their substituents, leading to variations in their biological activity and applications.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often exhibit enhanced biological activity and stability due to the unique properties of the trifluoromethyl group.
Phenoxy derivatives:
Properties
Molecular Formula |
C20H15F3O6 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
ethyl [3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate |
InChI |
InChI=1S/C20H15F3O6/c1-3-26-19(25)28-13-7-8-14-15(10-13)29-18(20(21,22)23)17(16(14)24)27-12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3 |
InChI Key |
ZKYIAQRLEVCMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















